

## Solubility Profile of Elexacaftor-13C,d3: A Technical Guide

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Compound of Interest					
Compound Name:	Elexacaftor-13C,d3				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the isotopically labeled compound **Elexacaftor-13C,d3** in various solvents. The information presented herein is crucial for researchers and scientists working on the development of analytical methods, in vitro assays, and formulation studies involving this next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While specific solubility data for the dual-labeled **Elexacaftor-13C,d3** is not extensively published, the data for Elexacaftor and its deuterated form (Elexacaftor-d3) are presented as a close surrogate, given that isotopic labeling is not expected to significantly alter solubility properties.

## Physicochemical Properties of Elexacaftor-13C,d3

Property	Value	Source
Molecular Formula	C <sub>25</sub> <sup>13</sup> CH <sub>31</sub> D <sub>3</sub> F <sub>3</sub> N <sub>7</sub> O <sub>4</sub> S	[1]
Molecular Weight	601.67 g/mol	[1]
Appearance	White to off-white solid	[2]

## **Quantitative Solubility Data**

The solubility of Elexacaftor has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that slight



variations in reported values may exist due to differences in experimental conditions and product batches.[3]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source
Dimethyl Sulfoxide (DMSO)	125	209.15	Sonication is recommended to aid dissolution.[4] [5][6] Hygroscopic DMSO can reduce solubility; use of fresh DMSO is advised.[7]	[4][5][6][7]
Dimethyl Sulfoxide (DMSO)	100	167.32	-	[3][7]
Water	Insoluble	-	-	[3][7]
Ethanol	Insoluble	-	-	[3][7]
Chloroform	Slightly Soluble	-	-	[8]
Methanol	Slightly Soluble	-	-	[8]
Water:Acetonitril e (50:50 v/v)	-	-	Used as a diluent in HPLC methods.[9]	[9]

## In Vivo and Formulation-Related Solubility

For in vivo studies, Elexacaftor is often formulated as a suspension or in a co-solvent system to achieve the desired concentration. While these are not true solubility measurements, they provide insights into vehicles capable of delivering the compound.



- CMC-Na: A homogeneous suspension can be prepared in carboxymethyl cellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]
- DMSO/PEG300/Tween-80/ddH<sub>2</sub>O: A multi-component system can be used to create a clear solution. For example, a 50 mg/mL DMSO stock solution can be diluted in a mixture of PEG300, Tween-80, and double-distilled water.[3][7]
- DMSO/Corn Oil: A 100 mg/mL DMSO stock solution can be mixed with corn oil for oral administration.[3][7]

# Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes a general method for determining the equilibrium solubility of **Elexacaftor-13C,d3** in a given solvent.

#### 1. Materials:

- Elexacaftor-13C,d3 (solid)
- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

#### 2. Procedure:

- Add an excess amount of solid Elexacaftor-13C,d3 to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.





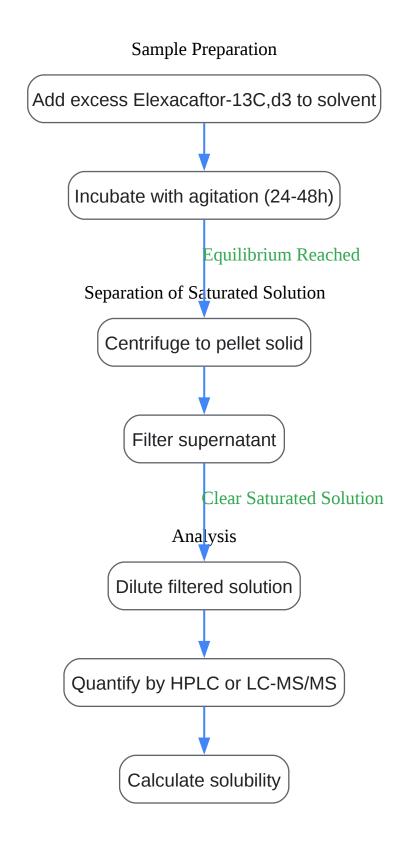


- After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the supernatant through a syringe filter to remove any remaining microparticles.
- Dilute the clear, filtered solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **Elexacaftor-13C,d3** in the diluted sample using a validated HPLC or LC-MS/MS method.[10][11][12]
- Calculate the solubility by multiplying the measured concentration by the dilution factor.

## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Elexacaftor-13C,d3**.





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Caption: Workflow for determining the equilibrium solubility of **Elexacaftor-13C,d3**.



This technical guide provides a summary of the available solubility data and a generalized protocol for its determination. Researchers should adapt the experimental conditions based on their specific needs and the properties of the solvents being investigated.

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